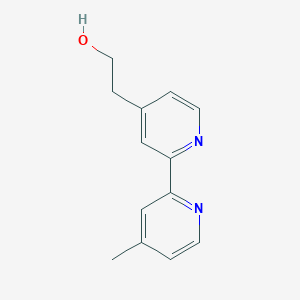![molecular formula C15H21NO4 B15334855 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)
3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound features a phenyl group substituted with a Boc-protected amino group and an oxetane ring. It is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminomethylphenol as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.
Formation of Oxetane Ring: The oxetane ring is formed through a cyclization reaction, often using a suitable cyclodehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective reagents and optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized products.
Reduction: The Boc-protected amino group can be reduced to form the corresponding amine.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride (CCl4) is commonly used for the oxidation of the phenyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the Boc-protected amino group.
Substitution: Strong nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: The corresponding amine derivative of the Boc-protected amino group.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a lead compound in drug discovery. Industry: It can be utilized in the development of new materials and chemical processes due to its unique structural features.
Mecanismo De Acción
The mechanism by which 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
3-[4-(Aminomethyl)phenyl]oxetan-3-ol: Lacks the Boc-protected amino group.
3-(4-Methoxyphenyl)oxetan-3-ol: Contains a methoxy group instead of the amino group.
3-(4-Hydroxymethylphenyl)oxetan-3-ol: Contains a hydroxymethyl group instead of the amino group.
Uniqueness: The presence of the Boc-protected amino group in 3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol makes it distinct from other oxetanes, providing additional functionality and potential for further chemical modifications.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(3-hydroxyoxetan-3-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-8-11-4-6-12(7-5-11)15(18)9-19-10-15/h4-7,18H,8-10H2,1-3H3,(H,16,17) |
Clave InChI |
KVJSVUPLSHJMPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(COC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15334774.png)



![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)








